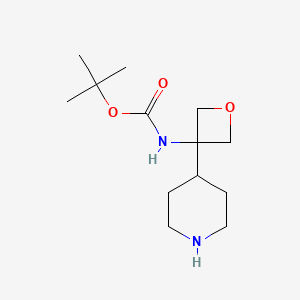
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate” is a chemical compound with the CAS Number: 2418658-99-6 . It has a molecular weight of 256.35 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (3- (piperidin-4-yl)oxetan-3-yl)carbamate . The InChI code is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3, (H,15,16) .
Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 256.35 .
Scientific Research Applications
Photocatalytic Applications
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate is used in photoredox-catalyzed amination, particularly with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process leads to the assembly of 3-aminochromones under mild conditions, which are crucial in diverse amino pyrimidine construction, enhancing photocatalyzed protocols (Wang et al., 2022).
Crystallographic Studies
This compound is part of the isostructural family of compounds used in crystallographic studies. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their molecular linkages via hydrogen and halogen bonds (Baillargeon et al., 2017).
Synthesis of Biologically Active Compounds
This chemical serves as an important intermediate in the synthesis of biologically active compounds. For example, it's used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib and other compounds (Kong et al., 2016).
Asymmetric Synthesis
It plays a role in asymmetric synthesis, as seen in the efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This compound is a useful intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).
Drug Intermediate Synthesis
It is used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Antibacterial and Anthelmintic Activity Studies
This compound was synthesized and screened for its in vitro antibacterial and anthelmintic activity. The study provides insights into its potential medicinal applications (Sanjeevarayappa et al., 2015).
Natural Product Synthesis
It is also used in the synthesis of natural product derivatives, such as an intermediate in jaspine B, which has cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential
Biochemical Pathways
The compound’s potential to disrupt bacterial membrane potential suggests it may interfere with energy production and other processes reliant on membrane potential .
Pharmacokinetics
The compound is stored under inert gas at 2–8 °C , suggesting that it may have specific storage requirements to maintain stability and efficacy.
Result of Action
The compound’s potential to disrupt bacterial membrane potential suggests it may have bactericidal properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate. For instance, the compound is stored under inert gas at 2–8 °C , indicating that temperature and atmospheric conditions may affect its stability and efficacy.
properties
IUPAC Name |
tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZEFVVMNMJNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)
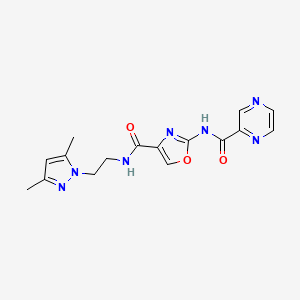
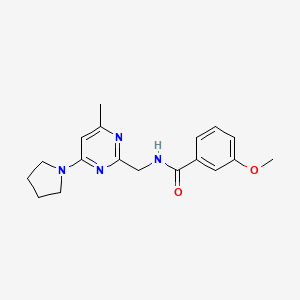
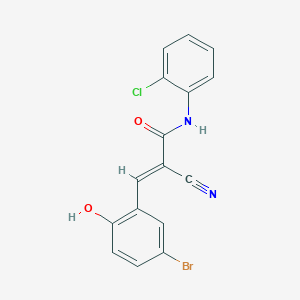
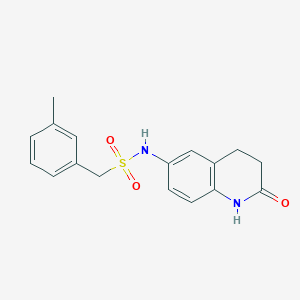
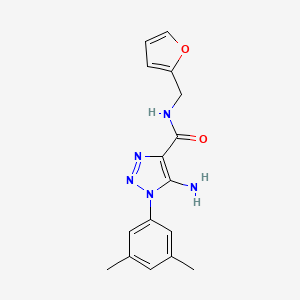
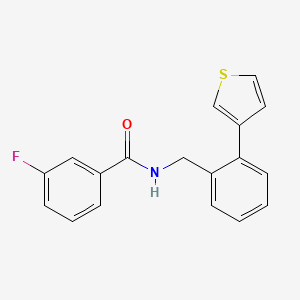
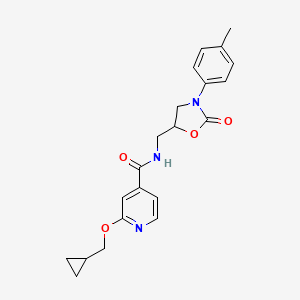
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)
